2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxyphenyl group, and a propan-2-ylphenyl group
Preparation Methods
The synthesis of 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl and propan-2-ylphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Compared to other triazolopyrimidine derivatives, 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-[3-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its specific substituents and structural configuration. Similar compounds include other triazolopyrimidine derivatives with different substituents, which may exhibit varying biological activities and chemical properties.
Properties
Molecular Formula |
C24H25N5O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H25N5O3/c1-15(2)18-6-5-7-19(12-18)26-23(30)14-28-24(31)29-16(3)25-21(13-22(29)27-28)17-8-10-20(32-4)11-9-17/h5-13,15H,14H2,1-4H3,(H,26,30) |
InChI Key |
PFROMBHYXACALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=CC(=C3)C(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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